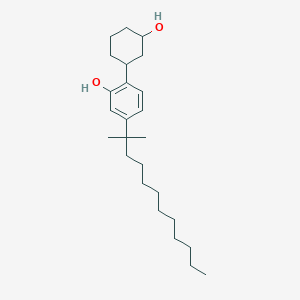

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester

説明

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester (DIPE) is a synthetic compound used in a variety of scientific research and laboratory experiments. It is a fluorinated ester of pentonic acid, which is a five-membered ring of five carbon atoms. DIPE is a highly versatile compound due to its unique chemical structure, which allows for a wide range of applications in scientific research.

詳細な合成法

Design of the Synthesis Pathway

The synthesis pathway of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester involves the protection of the hydroxyl groups followed by the introduction of the difluoromethyl group and the deprotection of the hydroxyl groups.

Starting Materials

Ethyl 2,3-O-isopropylidene-D-threo-pentofuranoside, Bromine, Hydrogen fluoride, Diethyl ether, Potassium carbonate, Silver trifluoromethanesulfonate, Diethyl malonate, Sodium hydride, Chlorodifluoromethane, Dimethylformamide, Triethylamine, Hydrochloric acid

Reaction

Ethyl 2,3-O-isopropylidene-D-threo-pentofuranoside is reacted with bromine in the presence of hydrogen fluoride and diethyl ether to obtain ethyl 2,3-O-isopropylidene-5-bromo-2-deoxy-D-ribofuranoside..

Ethyl 2,3-O-isopropylidene-5-bromo-2-deoxy-D-ribofuranoside is reacted with potassium carbonate and silver trifluoromethanesulfonate in dimethylformamide to introduce the difluoromethyl group to obtain ethyl 2,3-O-isopropylidene-5-bromo-2-deoxy-2,2-difluoro-D-ribofuranoside..

Ethyl 2,3-O-isopropylidene-5-bromo-2-deoxy-2,2-difluoro-D-ribofuranoside is reacted with diethyl malonate, sodium hydride, and chlorodifluoromethane in the presence of triethylamine in dimethylformamide to obtain ethyl 2,3-O-isopropylidene-4,5-O-isopropylidene-2-deoxy-2,2-difluoro-D-ribofuranoside..

Ethyl 2,3-O-isopropylidene-4,5-O-isopropylidene-2-deoxy-2,2-difluoro-D-ribofuranoside is deprotected using hydrochloric acid to obtain 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester..

科学的研究の応用

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, such as fluorinated analogues of natural products, triazoles, and heterocyclic compounds. 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester is also used as a reagent in organic synthesis and as a catalyst for the preparation of polymers. In addition, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has been used as a model compound for the study of enzyme inhibition and as a substrate for the study of enzymes.

作用機序

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has a unique mechanism of action due to its fluorinated structure. The fluorine atoms in 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester interact with the substrate to form a complex that is stabilized by hydrogen bonding and electrostatic interactions. This complex is then attacked by a nucleophile, such as water, to form a product. The fluorine atoms also act as a steric hindrance, which prevents other molecules from attacking the complex.

生化学的および生理学的効果

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has a wide range of biochemical and physiological effects. In vitro studies have shown that 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester can inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has also been shown to inhibit the formation of reactive oxygen species (ROS), which can cause oxidative damage to cells. In addition, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties.

実験室実験の利点と制限

The main advantage of using 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester in laboratory experiments is its versatility. 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester can be used in a variety of reactions and can also be used as a model compound for the study of enzyme inhibition. However, there are some limitations to using 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester in laboratory experiments. 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester is a highly reactive compound and can react with other molecules, which can lead to unwanted side reactions. In addition, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester can be difficult to purify due to its low solubility.

将来の方向性

The potential applications of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester are still being explored. Some potential future directions include the development of new synthetic methods for the synthesis of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester and its derivatives, the development of new catalysts for the synthesis of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester, and the development of new methods for the study of enzyme inhibition using 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester. In addition, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester could be used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester could be used to develop new materials for applications in electronics, optics, and biotechnology.

特性

IUPAC Name |

ethyl (3S)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFRYOWGFSOSEY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541765 | |

| Record name | Ethyl 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester | |

CAS RN |

95058-93-8 | |

| Record name | Ethyl 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)